molecular formula C12H16ClNO4 B1419397 methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride CAS No. 1208967-17-2

methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride

Cat. No.: B1419397
CAS No.: 1208967-17-2
M. Wt: 273.71 g/mol
InChI Key: UUQFSQAIHGUEOH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO4. It is known for its unique structure, which includes a benzodioxole moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated with an appropriate halide to introduce the propanoate moiety.

    Amination: The resulting compound undergoes amination to introduce the amino group at the desired position.

    Esterification: The final step involves esterification to form the methyl ester, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-(2H-1,3-benzodioxol-5-yl)propanoate: Lacks the hydrochloride salt form, which can affect solubility and stability.

    3-Amino-2-(2H-1,3-benzodioxol-5-yl)propanoic acid: The carboxylic acid form, which has different reactivity and solubility properties.

    Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)butanoate: A similar compound with an extended carbon chain, affecting its physical and chemical properties.

Uniqueness

Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c1-15-12(14)9(6-13)4-8-2-3-10-11(5-8)17-7-16-10;/h2-3,5,9H,4,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQFSQAIHGUEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride
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methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride
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methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride
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methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride
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methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride
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methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate hydrochloride

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